Structural Differentiation from the Pyrazine Analog via Heterocycle Electronic Profile
CAS 2034501-23-8 features a pyridazin-3-yloxy group, while its closest commercially available analog, (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034396-37-5), contains a pyrazin-2-yloxy group. The pyridazine ring contains a nitrogen-nitrogen bond absent in pyrazine, resulting in a lower pKa for the conjugate acid (approximately 2.3 for pyridazine vs. 0.6 for pyrazine), which alters hydrogen-bond acceptor capacity and electronic distribution [1]. This difference is expected to modulate target binding interactions, though no direct head-to-head binding or activity data have been published for either compound. The pyridazine analog is therefore structurally non-interchangeable with the pyrazine version for any application where the heterocycle engages a biological target .
| Evidence Dimension | Heterocycle electronic properties (computed pKa of conjugate acid) |
|---|---|
| Target Compound Data | Pyridazine: pKa ~2.3; two adjacent nitrogen atoms |
| Comparator Or Baseline | Pyrazine: pKa ~0.6; two nitrogen atoms in a 1,4-relationship |
| Quantified Difference | ΔpKa ≈ 1.7 units; distinct H-bond acceptor topology |
| Conditions | Computational prediction; no experimental binding data available for either compound |
Why This Matters
For any application where the heterocyclic moiety contributes to target binding, the pyridazine and pyrazine variants are functionally distinct and cannot be substituted without experimental validation.
- [1] PubChem. Computed chemical properties for pyridazine (CID 9555) and pyrazine (CID 1049): pKa, H-bond acceptor/donor counts. View Source
